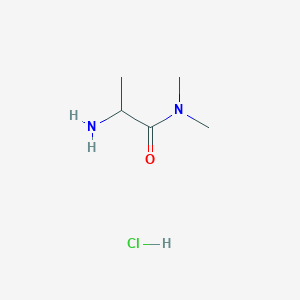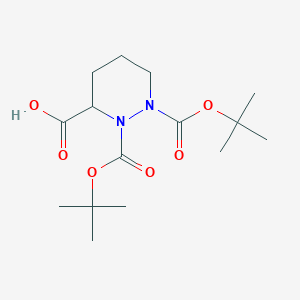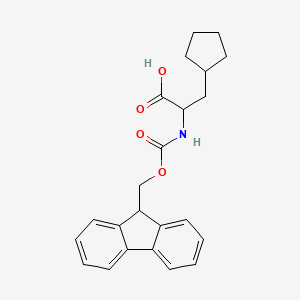
trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one
Vue d'ensemble
Description
Trans-6-(4-Bromophenyl)-5-nitropiperidin-2-one, also known as trans-6-Bromo-5-nitro-2-piperidone, is a synthetic organic compound used in a variety of scientific research applications. It is a brominated nitro-piperidone, which has a variety of unique properties that make it an attractive choice for researchers. These properties include its ability to bind to receptors, its low toxicity, and its ability to be used in a variety of experiments.
Applications De Recherche Scientifique
Trans-6-Bromo-5-nitro-2-piperidone has a variety of scientific research applications. It has been used in studies of the pharmacology of opioid receptors, as well as studies of the effects of drugs on the central nervous system. It has also been used in studies of the effects of drugs on the cardiovascular system and in studies of the effects of drugs on the reproductive system. Furthermore, trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone has been used in studies of the effects of drugs on the immune system and in studies of the effects of drugs on the endocrine system.
Mécanisme D'action
The mechanism of action of trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone is not yet fully understood. However, it is believed that the compound binds to opioid receptors in the brain, which results in an increase in the activity of certain neurotransmitters. This increased activity can lead to a variety of effects, including pain relief, sedation, and euphoria. Additionally, trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone may have an effect on other receptors in the brain, such as serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone are not yet fully understood. However, studies have shown that the compound has a variety of effects on the body. For example, trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone has been shown to decrease pain, reduce inflammation, and reduce fever. Additionally, the compound has been shown to have an effect on the cardiovascular system, as it can reduce blood pressure and heart rate. Furthermore, trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone has been shown to have an effect on the respiratory system, as it can reduce airway resistance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone in laboratory experiments include its low toxicity, its ability to bind to receptors, and its ability to be used in a variety of experiments. Additionally, trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone is relatively easy to synthesize, making it an attractive choice for researchers. However, there are some limitations to using trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone in laboratory experiments. For example, the compound can be difficult to obtain in large quantities, and it can be expensive to purchase. Furthermore, the compound can be unstable, making it difficult to store for long periods of time.
Orientations Futures
There are a variety of potential future directions for research involving trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone. For example, further research could be conducted on the biochemical and physiological effects of the compound, as well as on its mechanism of action. Additionally, further research could be conducted on the potential therapeutic applications of trans-6-(4-Bromophenyl)-5-nitropiperidin-2-oneo-5-nitro-2-piperidone, such as its
Propriétés
IUPAC Name |
(5S,6R)-6-(4-bromophenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-3-1-7(2-4-8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15)/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMIHEBRKGBIJG-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]([C@H]1[N+](=O)[O-])C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B3091846.png)
![methyl (4Z)-1-thiophen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methoxyimino]pyrrolidine-2-carboxylate](/img/structure/B3091856.png)




